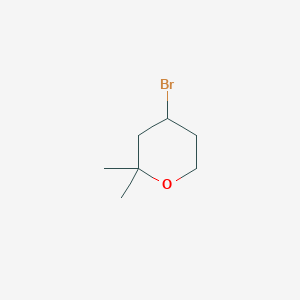

4-Bromo-2,2-dimethyloxane

描述

Contextual Significance of Halogenated Cyclic Ethers

Halogenated cyclic ethers, such as 4-Bromo-2,2-dimethyloxane, represent a pivotal class of compounds in organic synthesis. The term "oxane" denotes a six-membered saturated ring containing an oxygen atom, a structure synonymous with tetrahydropyran (B127337) (THP). The incorporation of a halogen atom, in this case, bromine, onto the cyclic ether backbone introduces a versatile functional handle that significantly influences the molecule's reactivity.

The carbon-bromine bond in these structures is a key feature, serving as a site for various chemical transformations. Bromine's nature as a good leaving group facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. nih.gov This reactivity is fundamental to the construction of more complex molecular frameworks. Furthermore, the presence of the halogen atom can direct the stereochemical outcome of reactions and is instrumental in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com

The tetrahydropyran ring itself is a common motif found in numerous natural products with significant biological activity, including antibiotics and cytotoxic agents. organic-chemistry.org Consequently, synthetic methods that allow for the controlled functionalization of the THP scaffold are of high value to medicinal chemists and synthetic organic chemists alike. Halogenated intermediates provide a reliable pathway to these complex targets. organic-chemistry.orgsci-hub.sehud.ac.uk

Rationale for Comprehensive Investigation of this compound

While direct research on this compound is not extensively documented, the rationale for its investigation stems from the established utility of its structural class—substituted 4-halotetrahydropyrans. The specific arrangement of the gem-dimethyl group at the 2-position, adjacent to the ether oxygen, combined with the bromine atom at the 4-position, presents a unique combination of steric and electronic features.

The investigation into such molecules is driven by several key factors:

Synthetic Utility : Compounds like 4-bromotetrahydropyran (B1281988) are used as reactants in the preparation of complex molecules, including selective agonists for melanocortin-4 receptors and antibacterial agents. sigmaaldrich.com The bromine atom is crucial for these transformations, often participating in Grignard reactions or nickel-catalyzed Suzuki couplings. sigmaaldrich.com

Mechanistic Studies : The reactivity of 4-halotetrahydropyrans serves as a model for studying fundamental reaction mechanisms. For instance, research on these substrates has been used to evaluate how different ligands can control the preference of nickel catalysts for one-electron versus two-electron pathways in oxidative addition reactions. nih.govnsf.gov

Stereochemical Control : The synthesis of substituted tetrahydropyrans with high stereoselectivity is a significant goal in organic synthesis. Methods like the Prins cyclization are employed to create specific stereoisomers of halogenated THPs, where the halogen plays a role in directing the final three-dimensional structure. organic-chemistry.orgthieme-connect.com

The 2,2-dimethyl substitution pattern in this compound is of particular interest for its potential to influence the conformational stability of the oxane ring and the reactivity of the bromine atom at the 4-position. This substitution pattern could offer different reaction kinetics or selectivities compared to other isomers, making it a valuable, albeit specific, building block for targeted synthesis.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,2-dimethyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUKLEOPCNIFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339437-32-9 | |

| Record name | 4-bromo-2,2-dimethyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,2 Dimethyloxane

Regioselective and Stereoselective Synthesis

The precise installation of a bromine atom at the C4 position of the 2,2-dimethyloxane (B1655363) ring, while controlling the stereochemical outcome, presents a considerable synthetic challenge. Researchers have developed novel pathways and strategies to address this, moving beyond simple radical bromination.

Development of Novel Synthetic Pathways for Oxane Bromination

Traditional methods for the bromination of alkanes and related saturated heterocycles often involve radical reactions, which can lack regioselectivity. For instance, the free-radical bromination of substituted alkanes using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a common approach, but it can lead to a mixture of products, especially in complex molecules. The bromination of o-xylene, for example, can be optimized by using a catalyst system and controlling the temperature to improve the yield of the desired 4-bromo-1,2-dimethylbenzene. google.com

In the context of oxanes, achieving regioselectivity at the C4 position requires more sophisticated methods. One approach involves the use of electrophilic brominating agents that can be directed by existing functional groups or by the inherent electronic properties of a precursor molecule. While direct bromination of 2,2-dimethyloxane is not extensively documented, related systems offer insights. For example, the bromination of 2,6-dimethyloct-2-enal with molecular bromine proceeds via an electrophilic addition to the double bond, demonstrating how unsaturation can control the site of bromination.

Investigation of Halogen-Induced Cyclization Strategies

A powerful and increasingly utilized strategy for the regioselective and stereoselective synthesis of halogenated heterocycles is the halogen-induced cyclization of unsaturated precursors. mdpi.com This method involves the reaction of an unsaturated substrate, typically an alcohol or an acid, with an electrophilic halogen source. The halogen activates the double or triple bond, triggering an intramolecular nucleophilic attack by the heteroatom to form the cyclic ether. mdpi.com

This approach offers excellent control over regioselectivity, which is often governed by Baldwin's rules, and can also provide high levels of stereocontrol. For instance, the bromolactonization of olefinic acids is a classic example of this type of transformation. mdpi.com In the synthesis of oxanes, an unsaturated alcohol precursor, such as a derivative of pentenol, could undergo bromocyclization to yield a bromo-substituted tetrahydropyran (B127337). The position of the bromine atom on the resulting oxane ring is determined by the position of the double bond in the starting material. This strategy avoids the direct, and often unselective, bromination of a pre-formed oxane ring. mdpi.com

Asymmetric Synthesis Approaches for Chiral Analogs

The development of asymmetric methods to synthesize chiral analogs of 4-Bromo-2,2-dimethyloxane is crucial for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which often exhibit distinct biological activities. kashanu.ac.ir

One established approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Oppolzer's camphorsultam is a well-known chiral auxiliary that has been successfully employed in various asymmetric reactions. researchgate.net For the synthesis of chiral bromo-oxanes, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as the halogen-induced cyclization.

Alternatively, enantioselective catalysis can be employed. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For example, Ru-catalyzed asymmetric olefin hydrogenation has been used to synthesize chiral terpenoid building blocks with high enantioselectivity. acs.org A similar catalytic approach could be envisioned for the synthesis of chiral precursors to this compound.

Functional Group Interconversions and Derivatization Strategies of the Bromo-Oxane Core

The bromine atom in this compound serves as a versatile handle for a wide range of functional group interconversions, making it a valuable intermediate in organic synthesis. The carbon-bromine bond can be readily cleaved and replaced with other atoms or functional groups through various reactions. vanderbilt.edu

Nucleophilic substitution reactions are a primary method for derivatization. The bromide ion is a good leaving group, allowing for its displacement by a variety of nucleophiles. vanderbilt.edu For example, reaction with amines can introduce amino functionalities, while reaction with alkoxides can yield ethers. The success of these substitutions depends on factors such as the strength of the nucleophile, the reaction conditions, and potential competing elimination reactions. vanderbilt.edu

The bromine atom also enables the formation of organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium compounds. These highly reactive intermediates can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters. upertis.ac.id This opens up a vast array of possibilities for elaborating the structure of the bromo-oxane core.

Furthermore, the bromine atom can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of complex molecules from the relatively simple bromo-oxane starting material.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield, purity, and cost-effectiveness of any synthetic process. For the synthesis of this compound and its derivatives, several factors must be considered.

The choice of solvent can significantly influence reaction rates and selectivity. For bromination reactions, solvents like dichloromethane (B109758) or carbon tetrachloride are often used. google.com In nucleophilic substitution reactions, polar aprotic solvents such as DMF or DMSO can be beneficial. vanderbilt.edu

Temperature control is also critical. Bromination reactions are often carried out at low temperatures to control selectivity and minimize side reactions. google.com Conversely, some nucleophilic substitution or cross-coupling reactions may require heating to proceed at a reasonable rate.

The choice of reagents and catalysts is another key area for optimization. For bromination, using a milder and more selective brominating agent than elemental bromine, such as NBS, can be advantageous. In cross-coupling reactions, the selection of the appropriate catalyst and ligands is paramount for achieving high yields and selectivity.

The table below summarizes key parameters and their impact on the synthesis and derivatization of bromo-oxanes, based on analogous chemical transformations.

| Parameter | Effect on Reaction | Example Application |

| Solvent | Influences solubility, reaction rate, and selectivity. | Dichloromethane for bromination; DMF for nucleophilic substitution. google.com |

| Temperature | Affects reaction rate and can control selectivity. | Low temperatures for selective bromination; elevated temperatures for some substitutions. |

| Catalyst | Can increase reaction rate and control regio- and stereoselectivity. | Iron trichloride (B1173362) for aromatic bromination; Palladium catalysts for cross-coupling. google.com |

| Reagent | Determines the type of transformation and can influence selectivity. | NBS for selective bromination; various nucleophiles for substitution. vanderbilt.edu |

By systematically varying these parameters, chemists can develop robust and efficient synthetic routes to this compound and its derivatives, enabling their use in a wide range of applications.

Mechanistic Investigations and Reactivity Studies of 4 Bromo 2,2 Dimethyloxane

Exploration of Reaction Pathways

Specific studies on the nucleophilic substitution reactions of 4-Bromo-2,2-dimethyloxane, including kinetic data, solvent effects, and the nature of nucleophiles used, are not documented in the available literature.

There is no available research on radical-mediated reactions, such as radical halogenation or cyclization reactions, involving this compound.

Detailed investigations into the conditions and mechanisms of ring-opening or ring-closure reactions of the 2,2-dimethyloxane (B1655363) ring in this specific bromo-substituted compound have not been reported.

Stereochemical Outcomes of Reactions

Without specific examples of derivatization reactions, a discussion on the control of diastereoselectivity and enantioselectivity is not possible.

While the conformational dynamics of the oxane ring would undoubtedly influence the reactivity of the bromine substituent, no specific studies correlating these aspects for this compound are available.

Intramolecular Rearrangements and Cyclizations

The presence of a bromine atom at the C4 position and an oxygen atom within the oxane ring sets the stage for potential intramolecular reactions. These reactions are often driven by the formation of more stable cyclic or rearranged products.

One plausible intramolecular transformation is a cyclization reaction initiated by the abstraction of the bromine atom, leading to the formation of a carbocation at the C4 position. The proximity of the lone pairs of electrons on the oxygen atom could facilitate a transannular cyclization, resulting in the formation of a bicyclic ether system. The feasibility of such a reaction would depend on the conformational energetics of the transition state, which would be influenced by the stereochemistry at the C4 position.

Another potential intramolecular rearrangement could involve a 1,2-hydride or 1,2-alkyl shift following the formation of the C4 carbocation. For instance, a hydride shift from an adjacent carbon could lead to a more stable secondary or tertiary carbocation, which could then be trapped by a nucleophile or undergo elimination. Given the presence of the gem-dimethyl group at the C2 position, a methyl shift is also a theoretical possibility, although this is generally less favorable than a hydride shift.

The likelihood of these rearrangements and cyclizations is summarized in the table below, based on general principles of carbocation stability and ring strain.

| Potential Reaction | Intermediate | Driving Force | Plausibility |

| Transannular Cyclization | Bicyclic Oxonium Ion | Formation of a new C-O bond | Moderate |

| 1,2-Hydride Shift | Secondary/Tertiary Carbocation | Increased carbocation stability | High |

| 1,2-Methyl Shift | Tertiary Carbocation | Increased carbocation stability | Low |

Role of the Bromine Substituent in Chemical Activation

The bromine atom in this compound is the key functional group that dictates much of its potential reactivity. Its role can be multifaceted, acting as a leaving group, a radical precursor, or a director of regioselectivity.

As a Leaving Group: In nucleophilic substitution reactions, the carbon-bromine bond is polarized, making the C4 carbon electrophilic. The bromine atom can be displaced by a variety of nucleophiles. The mechanism of such a substitution (SN1 or SN2) would be influenced by the reaction conditions and the nature of the nucleophile. The steric hindrance around the C4 position is moderate, suggesting that both pathways could be competitive.

Neighboring Group Participation: A significant aspect of the bromine substituent's role is its potential for neighboring group participation (NGP). If the stereochemistry is appropriate (i.e., the bromine and a participating group are in an anti-periplanar arrangement), the bromine atom can be displaced by an internal nucleophile, such as the ring oxygen, to form a bridged bromonium ion intermediate. This intermediate would then be opened by an external nucleophile, often with retention of stereochemistry at the reaction center. This pathway can lead to reaction rates that are significantly accelerated compared to analogous systems where NGP is not possible.

The table below outlines the expected influence of the bromine substituent on different reaction types.

| Reaction Type | Role of Bromine | Key Intermediates | Expected Outcome |

| Nucleophilic Substitution | Leaving Group | Carbocation or Pentacoordinate Transition State | Substitution of Br with a nucleophile |

| Elimination | Leaving Group | Carbocation | Formation of an alkene |

| Radical Reactions | Radical Precursor | Carbon Radical | Halogenation or other radical-mediated transformations |

| Reactions involving NGP | Participating Group | Bromonium Ion | Accelerated reaction rates and retention of stereochemistry |

Elucidation of Molecular Structure and Conformational Dynamics

Application of Advanced Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

Spectroscopy serves as the cornerstone for elucidating the intricate structural details of 4-Bromo-2,2-dimethyloxane. By probing the molecule with different forms of electromagnetic radiation, specific information regarding connectivity, configuration, and preferred conformation can be ascertained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework and the relative orientation of substituents. While specific experimental data for this compound is not widely published, its expected NMR spectrum can be predicted by analyzing its structural components and comparing it to related analogs like 4-bromotetrahydropyran (B1281988).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons at the C3, C4, C5, and C6 positions, in addition to a characteristic singlet for the two methyl groups at C2. The chemical shift of the proton at C4 (H4), directly attached to the carbon bearing the bromine atom, would be significantly downfield due to the deshielding effect of the electronegative bromine. The multiplicity of this signal (a multiplet) and the magnitude of its coupling constants (J-values) with adjacent protons at C3 and C5 would be critical for determining its axial or equatorial orientation in the dominant chair conformation. A larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. The gem-dimethyl groups at C2 would appear as a sharp singlet, as they are equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five distinct signals, corresponding to the five unique carbon environments (C2, C3, C4, C5, C6), with the two methyl carbons being equivalent. The chemical shifts are influenced by electronegativity and local geometry. The carbon atom bonded to the oxygen (C6) and the carbon bonded to the bromine (C4) are expected to be the most deshielded among the sp³ carbons, appearing further downfield. oregonstate.eduhw.ac.uklibretexts.org The quaternary carbon at C2 would also have a characteristic chemical shift and can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

| Predicted ¹³C NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (quaternary) | 70 - 80 |

| C3 | 40 - 50 |

| C4 (CH-Br) | 50 - 60 |

| C5 | 30 - 40 |

| C6 (CH₂-O) | 65 - 75 |

| 2 x CH₃ | 25 - 35 |

Table 1: Predicted ¹³C NMR chemical shift ranges for this compound based on standard substituent effects on an oxane ring. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, characteristic band for the C-O-C asymmetric stretching vibration of the ether linkage is expected in the 1150-1050 cm⁻¹ region. researchgate.net The C-Br stretching vibration typically appears in the fingerprint region, generally between 690-515 cm⁻¹. libretexts.org Additionally, various C-H stretching and bending vibrations for the methyl and methylene groups would be observed in their characteristic regions (C-H stretch ~2850-3000 cm⁻¹; C-H bend ~1350-1470 cm⁻¹). libretexts.orguomustansiriyah.edu.iq

| Predicted IR Absorption Frequencies for this compound | ||

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 |

| C-O-C Stretch | Ether | 1050 - 1150 |

| C-Br Stretch | Bromoalkane | 515 - 690 |

Table 2: Predicted characteristic infrared absorption frequencies for the primary functional groups in this compound.

Electronic Spectroscopy: As this compound contains no chromophores that absorb in the visible or near-UV range, its electronic (UV-Vis) spectrum is not expected to be particularly informative for structural elucidation.

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To date, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).

Were a suitable crystal to be grown and analyzed, this technique would yield unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com It would confirm the preferred solid-state conformation of the oxane ring (e.g., chair, boat, or twist-boat) and establish the definitive axial or equatorial position of the bromine substituent, providing an experimental benchmark for the conformational analyses discussed below.

Analysis of Oxane Ring Conformation and Strain

The six-membered oxane ring is conformationally flexible, analogous to cyclohexane. Its dynamics are primarily governed by the drive to minimize angle strain, torsional strain, and steric strain. libretexts.org

The lowest energy conformation for the oxane ring, like cyclohexane, is the chair conformation, which eliminates angle strain and minimizes torsional strain by staggering all adjacent C-H and C-C bonds. libretexts.org The molecule can undergo a "ring-flip" to an alternative chair conformation via higher-energy intermediates, including the twist-boat and the boat conformations. nih.govmasterorganicchemistry.com

The boat conformation is significantly destabilized by torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens (or substituents). libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms. nih.gov For a simple oxane or cyclohexane ring, the energy barrier for the chair-to-chair interconversion is approximately 10 kcal/mol. masterorganicchemistry.com The presence of the gem-dimethyl group at the C2 position in this compound introduces significant steric bulk. This substitution pattern does not prevent ring-flipping but heavily influences the energetics of the transition states, making non-chair conformations even less favorable than in an unsubstituted ring.

In substituted oxanes, the two chair conformations resulting from a ring flip are often not equal in energy. The equilibrium will favor the conformer that minimizes unfavorable steric interactions. For this compound, the key equilibrium is between the two chair forms where the C4-bromine substituent is either in an axial or an equatorial position.

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. The A-value for a bromine substituent on a cyclohexane ring is relatively small, approximately 0.43 kcal/mol. masterorganicchemistry.com This modest preference is attributed to the long C-Br bond length (around 1.93 Å), which places the bulky bromine atom further from the axial hydrogens at C2 and C6, thus reducing the destabilizing 1,3-diaxial interactions compared to a group like methyl. masterorganicchemistry.com

Chiroptical Properties and Absolute Configuration Determination

The presence of a stereocenter at the C4 position of the oxane ring in this compound gives rise to the potential for chirality. Specifically, this compound can exist as a pair of enantiomers, (R)-4-Bromo-2,2-dimethyloxane and (S)-4-Bromo-2,2-dimethyloxane. The determination of the absolute configuration of these enantiomers is crucial for understanding their stereospecific interactions in chemical and biological systems. This is achieved through the study of their chiroptical properties, which are the differential response of the chiral molecules to left and right circularly polarized light.

The primary methods for determining the absolute configuration of chiral molecules like this compound in solution are chiroptical spectroscopies, most notably Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wikipedia.orgnih.gov These techniques are powerful because they provide detailed three-dimensional structural information. wikipedia.org

The process of absolute configuration determination for a new chiral compound such as this compound would involve a synergistic approach combining experimental spectroscopic measurements with quantum chemical calculations. The general workflow is as follows:

Synthesis and Separation: The synthesis of this compound would need to be performed in a manner that yields an enantiomerically enriched or pure sample. This could be achieved through asymmetric synthesis or by separation of a racemic mixture using chiral chromatography.

Experimental Spectroscopy: The enantiomerically enriched sample would be subjected to VCD and ECD spectroscopy. VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by the vibrational transitions of the molecule. wikipedia.org ECD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions.

Computational Modeling: Concurrently, computational methods, particularly Density Functional Theory (DFT), are employed to model the chiroptical spectra for both the (R) and (S) enantiomers of this compound. wikipedia.org This involves:

A thorough conformational search to identify all stable low-energy conformers of the molecule.

Geometry optimization and frequency calculations for each conformer.

Calculation of the theoretical VCD and ECD spectra for each conformer.

Generation of a Boltzmann-averaged theoretical spectrum for both the (R) and (S) configurations based on the relative energies of the conformers.

Comparison and Assignment: The experimentally measured VCD and ECD spectra are then compared to the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the synthesized sample.

While specific experimental data for this compound is not available in the current literature, the following table illustrates the type of data that would be generated in such a study.

| Chiroptical Property | Experimental Value (Hypothetical) | Theoretical Value (Calculated for (R)-enantiomer) | Theoretical Value (Calculated for (S)-enantiomer) |

| Specific Rotation | |||

| [α]D25 | +15.2 (c 1.0, CHCl3) | +18.5 | -18.5 |

| Electronic Circular Dichroism (ECD) | |||

| λmax (nm) | 210 | 212 | 212 |

| Δε (L·mol-1·cm-1) | +2.5 | +2.8 | -2.8 |

| Vibrational Circular Dichroism (VCD) | |||

| Wavenumber (cm-1) | 1050 | 1052 | 1052 |

| ΔA x 10-4 | -3.2 | -3.5 | +3.5 |

| Wavenumber (cm-1) | 1280 | 1283 | 1283 |

| ΔA x 10-4 | +1.8 | +2.0 | -2.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

The sign and magnitude of the specific rotation, the Cotton effects in the ECD spectrum, and the characteristic bisignate peaks in the VCD spectrum would all serve as fingerprints for the specific absolute configuration of this compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, grounded in the principles of quantum mechanics, are instrumental in determining the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 4-Bromo-2,2-dimethyloxane, DFT studies could provide valuable data on its geometry, electronic properties, and stability. Key parameters that could be determined include optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO).

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Bromine | -0.25 |

Note: The data in this table is hypothetical and serves as an example of what could be obtained from DFT calculations.

The distribution of electron density and the energies of the frontier molecular orbitals are critical in predicting the molecule's reactivity. For instance, the location of the Highest Occupied Molecular Orbital (HOMO) would indicate the most likely site for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) would suggest the site for nucleophilic attack.

Understanding the mechanism of reactions involving this compound requires the characterization of transition states and the modeling of reaction pathways. Quantum chemical methods can be employed to locate transition state structures, which are first-order saddle points on the potential energy surface. By calculating the activation energies, chemists can predict the feasibility and kinetics of various potential reactions, such as nucleophilic substitution at the carbon atom bonded to the bromine.

For example, modeling the SN2 reaction with a nucleophile would involve identifying the transition state where the nucleophile is forming a new bond and the bromide ion is departing. The calculated energy barrier for this process would be a key determinant of the reaction rate.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the conformational landscape and dynamic behavior of molecules. For this compound, the six-membered oxane ring can adopt various conformations, such as chair and boat forms.

MM methods can be used to calculate the relative energies of these different conformations, identifying the most stable arrangement. MD simulations, on the other hand, can simulate the movement of the atoms over time, providing a picture of the molecule's flexibility and the transitions between different conformations. This is crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules.

In Silico Design of Novel Transformations and Derivatives of this compound

The insights gained from computational studies can be leveraged for the in silico design of new chemical reactions and derivatives of this compound. By computationally screening a variety of reactants and reaction conditions, it is possible to identify promising new synthetic routes. For instance, different nucleophiles could be computationally tested for their reactivity towards this compound to predict the most effective ones for creating new derivatives.

Furthermore, the properties of hypothetical derivatives, where the bromine atom is replaced by other functional groups, can be calculated to assess their potential for specific applications. This in silico approach can significantly accelerate the discovery of new molecules with desired properties, saving time and resources in the laboratory.

Application of Machine Learning and Artificial Intelligence in Reaction Rate and Selectivity Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. By training algorithms on large datasets of chemical reactions, ML models can learn to predict reaction outcomes, including rates and selectivity, with remarkable accuracy.

For this compound, an ML model could be developed to predict its reactivity in various contexts. By inputting features that describe the reactants, solvents, and catalysts, the model could predict the likelihood of a successful reaction and the expected yield. While the development of such a model would require a substantial amount of data on related reactions, its predictive power could be invaluable for optimizing existing synthetic protocols and discovering novel transformations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Strategic Applications of 4 Bromo 2,2 Dimethyloxane in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

There is currently no available research specifically detailing the use of 4-Bromo-2,2-dimethyloxane as a versatile synthetic building block.

Construction of Complex Heterocyclic Systems

Information regarding the application of this compound in the construction of complex heterocyclic systems is not present in the current body of scientific literature.

Precursor for Advanced Organic Materials

There are no published studies on the use of this compound as a precursor for the development of advanced organic materials.

Enabling Stereoselective Access to Other Chiral Molecules

There is no documented use of this compound in methodologies aimed at enabling stereoselective access to other chiral molecules. While the stereoselective synthesis of other substituted tetrahydropyrans is a field of active research, specific examples involving this compound are not available.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Sustainable Synthesis Technologies for Brominated Oxanes

The synthesis of organobromides, while crucial, often involves hazardous reagents like molecular bromine and can generate significant waste. mdpi.comresearchgate.net Modern synthesis technologies, particularly continuous-flow chemistry, offer a paradigm shift toward safer, more efficient, and sustainable methods for producing and utilizing brominated oxanes. springerprofessional.destrath.ac.uk

Sustainable synthesis strategies extend beyond flow chemistry. The development of aerobic bromination systems, which use oxygen as a terminal oxidant, represents a "green" alternative to conventional methods. nih.gov Employing catalytic amounts of ionic liquids or other promoters can enable the use of benign bromine sources like aqueous hydrobromic acid (HBr) or sodium bromide (NaBr), enhancing the atom economy of the process. nih.gov These sustainable approaches are not only environmentally beneficial but can also offer controllable chemoselectivity, allowing for mono- or multi-bromination of substrates as needed. nih.gov The application of these technologies to the synthesis of 4-Bromo-2,2-dimethyloxane and other brominated heterocycles promises to make their production more scalable, safer, and environmentally benign. mdpi.comresearchgate.net

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling and storage of bulk hazardous reagents (e.g., liquid Br₂) mdpi.comcornell.edu | In situ generation of hazardous reagents, minimizing exposure and risk mdpi.comresearchgate.net |

| Process Control | Difficult to control temperature in large volumes, potential for hotspots. | Precise control over temperature, pressure, and residence time; superior heat transfer strath.ac.uknih.gov |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. | Facile scale-up by running the system for longer durations ("scaling out") strath.ac.uk |

| Efficiency & Yield | May lead to lower yields and more side products due to poor mixing and temperature control. | Often results in higher yields, cleaner reactions, and improved selectivity springerprofessional.de |

| Sustainability | Higher waste generation, lower atom economy in some traditional methods researchgate.netnih.gov | Minimal waste generation, potential for solvent recycling and integration of green reagents mdpi.com |

Exploration of Novel Catalytic Approaches for Selective Transformations

The bromine atom in this compound serves as a versatile functional handle for subsequent chemical modifications, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netcornell.edu Future research will heavily focus on developing novel catalytic methods to selectively transform the C-Br bond and other positions on the oxane ring.

Transition-metal catalysis, especially with palladium, has revolutionized organic synthesis, and its application to halogenated oxanes is a promising frontier. nih.govresearchgate.net Catalytic systems can be designed for cross-coupling reactions where the bromine atom is substituted. For instance, Grignard reagents derived from this compound could participate in iron-catalyzed cross-coupling reactions to form new C-C bonds. acs.org

Another significant area of opportunity is the catalytic functionalization of C-H bonds. nih.govprinceton.edu While the C-Br bond is a reactive site, modern catalytic methods enable the selective activation of otherwise unreactive C-H bonds, allowing for the introduction of new functional groups at various positions on the oxane ring. nih.govresearchgate.net These reactions can be directed by existing functional groups within the substrate or proceed based on the inherent electronic or steric properties of the C-H bonds. nih.gov Such methods could lead to the synthesis of highly substituted oxane derivatives that are inaccessible through traditional means, opening pathways to novel chemical entities. princeton.edu

| Reaction Type | Catalyst System (Example) | Transformation | Potential Outcome |

|---|---|---|---|

| Cross-Coupling | Fe(III) salts (e.g., FeCl₃) | Reaction of the corresponding Grignard reagent with an organic halide acs.org | Formation of a new C-C bond at the C4 position. |

| C-H Arylation | Palladium(II) acetate (B1210297) / Ligand | Direct coupling of a C-H bond on the oxane ring with an aryl halide. | Introduction of an aryl group at a specific C-H position. |

| C-H Oxidation | Pd(II) catalysts | Selective transformation of a C-H bond into a C-O or C-X (halide) bond nih.gov | Introduction of ester, ether, or additional halide functionalities. |

| Carbonylation | Palladium / CO gas | Insertion of carbon monoxide at the C-Br bond. | Synthesis of oxane-based carboxylic acids, esters, or amides. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deep understanding of reaction mechanisms, kinetics, and the influence of process parameters is essential for optimizing the synthesis and transformation of brominated oxanes. Advanced, in situ characterization techniques provide real-time data from a reacting mixture without the need for sampling, offering unprecedented insight into chemical processes. mt.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for real-time monitoring. mt.com For reactions involving this compound, such as its conversion into a Grignard reagent, in situ FTIR can continuously track the concentration of the starting material (the C-Br bond has a characteristic absorption) and the formation of the organometallic product. mt.com This allows for precise determination of reaction initiation, endpoint, and the accumulation of any intermediates or byproducts. mt.com Such data is invaluable for ensuring reaction safety, particularly for highly exothermic processes like Grignard formation, and for optimizing reaction conditions to maximize yield and minimize reaction time. mt.commt.com Other techniques like time-resolved X-ray absorption fine structure (XAFS) spectroscopy can even provide structural information on transient organometallic species formed during catalysis. researchgate.net

| Technique | Information Gained | Impact on Research & Development |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates. Reaction kinetics and endpoint determination. mt.commt.com | Rapid process optimization, improved safety by monitoring exothermic events, and enhanced mechanistic understanding. mt.com |

| Particle Size Analyzers | Monitoring of crystallization processes, particle size, and shape distribution. | Control over product purity, filtration, and drying performance for solid derivatives. |

| Reaction Calorimetry | Measurement of heat flow to understand reaction thermodynamics and kinetics. | Ensures safe scale-up by identifying and controlling potential thermal hazards. |

| X-ray Absorption Spectroscopy (XAS) | Structural characterization of transient catalytic species and intermediates in solution. researchgate.net | Provides direct evidence for proposed reaction mechanisms and catalyst behavior. |

Interdisciplinary Connections and New Research Paradigms in Halogenated Oxane Chemistry

The future of halogenated oxane chemistry will be increasingly shaped by interdisciplinary collaborations and the adoption of new research paradigms. A particularly impactful connection is the integration of computational chemistry with experimental synthesis. nih.gov Computational methods, such as density functional theory (DFT), can provide deep insights into reaction mechanisms, transition state structures, and the relative reactivity of different sites within a molecule like this compound. rsc.orgacs.org

For example, computational studies can elucidate the complex equilibria involved in Grignard reagent solutions (the Schlenk equilibrium) or model the active catalytic species in a C-H functionalization reaction. acs.orgacs.org This predictive power can guide experimental design, helping chemists select the most promising catalysts, solvents, and reaction conditions before ever entering the lab, thereby accelerating the discovery of new reactions and processes. researchgate.net Furthermore, the study of halogenases—enzymes that naturally perform halogenation reactions—can provide bio-inspired approaches to selective bromination. nih.gov Understanding these enzymatic mechanisms through computational and experimental work could lead to the development of novel biocatalysts for the synthesis of complex halogenated molecules. This synergy between synthetic, analytical, and computational chemistry represents a new paradigm for tackling complex challenges and unlocking novel applications for halogenated oxanes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。